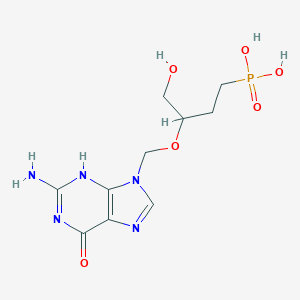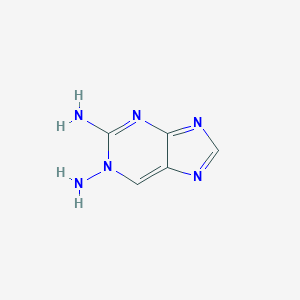
1H-Purine-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Purine-1,2-diamine, also known as adenine, is a nitrogenous base that is a fundamental component of nucleic acids, such as DNA and RNA. Adenine is important in the field of biochemistry and molecular biology due to its role in the structure and function of nucleic acids.
Wirkmechanismus
Adenine functions as a component of nucleic acids, which are responsible for the storage and transmission of genetic information. Adenine pairs with thymine in DNA and with uracil in RNA, forming the base pairs that make up the genetic code. Adenine is also involved in the regulation of gene expression, which is the process by which genes are turned on or off in response to various signals. Adenine is also involved in the metabolism of energy in cells, as it is a component of ATP (adenosine triphosphate), which is the primary source of energy for cellular processes.
Biochemische Und Physiologische Effekte
Adenine has several biochemical and physiological effects on cells and organisms. Adenine is involved in the regulation of gene expression, which is essential for the proper development and function of cells and organisms. Adenine is also involved in the metabolism of energy in cells, which is necessary for the maintenance of cellular processes. Adenine has been shown to have antioxidant properties, which can protect cells from oxidative damage. Adenine has also been shown to have anti-inflammatory properties, which can reduce inflammation in cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
Adenine has several advantages and limitations for lab experiments. Adenine is readily available and can be synthesized by several methods, which makes it a convenient reagent for scientific research. Adenine is also relatively stable and can be stored for long periods of time. However, 1H-Purine-1,2-diamine can be expensive, especially if it is synthesized by complex methods. Adenine can also be difficult to purify, which can affect the accuracy of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1H-Purine-1,2-diamine. One area of research is the development of new methods for the synthesis and purification of 1H-Purine-1,2-diamine, which can improve the accuracy and reproducibility of experimental results. Another area of research is the study of the role of 1H-Purine-1,2-diamine in the regulation of gene expression and the metabolism of energy in cells. This research can lead to the development of new therapies for diseases that are caused by defects in these processes. Finally, the study of 1H-Purine-1,2-diamine can lead to the development of new drugs that target the biochemical and physiological effects of 1H-Purine-1,2-diamine, which can have therapeutic benefits for a wide range of diseases.
Synthesemethoden
Adenine can be synthesized by several methods, including the Fischer synthesis, the Skraup synthesis, and the Pictet-Spengler reaction. The Fischer synthesis involves the reaction of cyanamide with formic acid, followed by the addition of ammonium hydroxide. The Skraup synthesis involves the reaction of aniline with glycerol and sulfuric acid, followed by the addition of nitrobenzene. The Pictet-Spengler reaction involves the reaction of an aldehyde or ketone with an amine, followed by the addition of an acid catalyst. These methods have been widely used to synthesize 1H-Purine-1,2-diamine for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
Adenine has been extensively studied in the field of biochemistry and molecular biology due to its importance in the structure and function of nucleic acids. Adenine is a purine base that pairs with thymine in DNA and with uracil in RNA. Adenine is also involved in the regulation of gene expression and the metabolism of energy in cells. Adenine has been used in various scientific research applications, including gene expression analysis, protein expression analysis, and drug discovery.
Eigenschaften
CAS-Nummer |
104942-58-7 |
|---|---|
Produktname |
1H-Purine-1,2-diamine |
Molekularformel |
C5H6N6 |
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
2-imino-7H-purin-1-amine |
InChI |
InChI=1S/C5H6N6/c6-5-10-4-3(1-11(5)7)8-2-9-4/h1-2H,7H2,(H2,6,8,9,10) |
InChI-Schlüssel |
OMXQCGKNMSNBFH-UHFFFAOYSA-N |
Isomerische SMILES |
C1=C2C(=NC=N2)N=C(N1N)N |
SMILES |
C1=C2C(=NC(=N)N1N)N=CN2 |
Kanonische SMILES |
C1=C2C(=NC=N2)N=C(N1N)N |
Synonyme |
1H-Purine-1,2-diamine(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



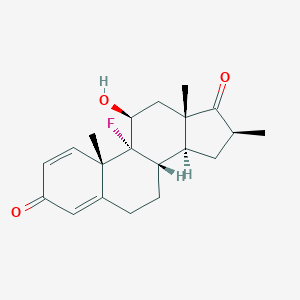
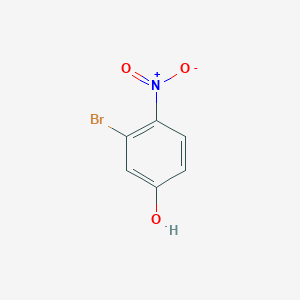
![Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate](/img/structure/B22724.png)
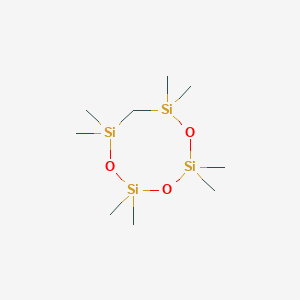
![Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate](/img/structure/B22726.png)
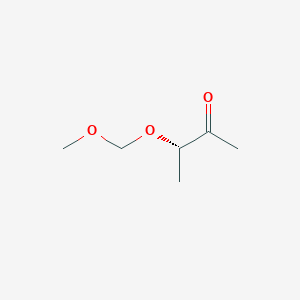
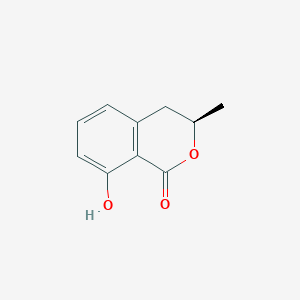
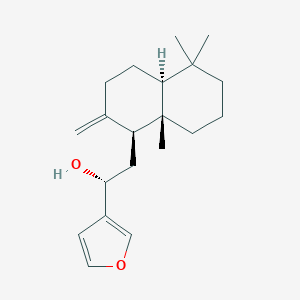



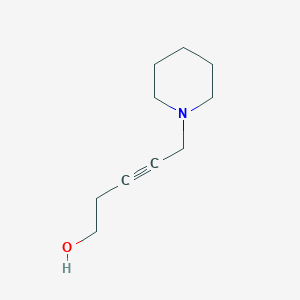
![N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B22744.png)
